molecular formula C20H35NO13 B8755932 Validamycin D CAS No. 148523-91-5

Validamycin D

Katalognummer: B8755932
CAS-Nummer: 148523-91-5
Molekulargewicht: 497.5 g/mol
InChI-Schlüssel: DZOSEJASWWCMOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Validamycin D is a complex organic compound with the molecular formula C20H35NO13 This compound is known for its intricate structure, which includes multiple hydroxyl groups and a hexopyranoside moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Validamycin D typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the cyclohexenylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry and functional group placement. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Validamycin D can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Validamycin D is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .

Biology

In biology, this compound is studied for its potential role in cellular processes and metabolic pathways. Its structure allows it to interact with various enzymes and proteins, making it a valuable tool for biochemical research .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases related to metabolic disorders or oxidative stress .

Industry

In industry, this compound is used in the development of new materials and products. Its unique structure and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals .

Wirkmechanismus

The mechanism of action of Validamycin D involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a highly versatile compound with unique properties and applications .

Eigenschaften

CAS-Nummer

148523-91-5

Molekularformel

C20H35NO13

Molekulargewicht

497.5 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2

InChI-Schlüssel

DZOSEJASWWCMOA-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.